2-Methyl-2-(p-tolyl)morpholine

Medicinal Chemistry Physicochemical Profiling ADME

2-Methyl-2-(p-tolyl)morpholine (CAS 902836-81-1) is a 2,2-disubstituted morpholine featuring a quaternary carbon bearing both a methyl group and a p-tolyl (4-methylphenyl) ring. With molecular formula C₁₂H₁₇NO and a molecular weight of 191.27 g·mol⁻¹, it belongs to the N‑unsubstituted 2‑arylmorpholine class, which is structurally distinguished from the 3‑methyl‑2‑aryl phenmetrazine family by the attachment point of the methyl substituent.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 902836-81-1
Cat. No. B1324894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-(p-tolyl)morpholine
CAS902836-81-1
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2(CNCCO2)C
InChIInChI=1S/C12H17NO/c1-10-3-5-11(6-4-10)12(2)9-13-7-8-14-12/h3-6,13H,7-9H2,1-2H3
InChIKeyNQYMBSUCKZVKFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-(p-tolyl)morpholine (CAS 902836-81-1) – Core Identity & Structural Context for Procurement Decisions


2-Methyl-2-(p-tolyl)morpholine (CAS 902836-81-1) is a 2,2-disubstituted morpholine featuring a quaternary carbon bearing both a methyl group and a p-tolyl (4-methylphenyl) ring . With molecular formula C₁₂H₁₇NO and a molecular weight of 191.27 g·mol⁻¹, it belongs to the N‑unsubstituted 2‑arylmorpholine class, which is structurally distinguished from the 3‑methyl‑2‑aryl phenmetrazine family by the attachment point of the methyl substituent [1]. The compound is available commercially as a white‑to‑yellow solid with 97% purity and a melting point of 49–51 °C .

Scaffold 2,2-disubstituted morpholine with p-tolyl ring for SAR studies targeting stimulant-biased transporter profiles.
Building block Free secondary amine supports direct N-functionalization without deprotection.
Lipophilicity Intermediate LogP (~2.2) offers a balanced solubility-permeability profile for library screening.

Why In‑Class Morpholine Analogs Cannot Replace 2-Methyl-2-(p-tolyl)morpholine Without Rigorous Revalidation


Although numerous 2‑arylmorpholine derivatives exist, the precise combination and positioning of substituents on the morpholine ring—particularly the quaternary 2‑methyl group and the p‑tolyl ring—directly govern lipophilicity, ionization state, and molecular recognition [1]. Simple replacement with 2‑methyl‑2‑phenylmorpholine (2‑MPM) or the positional isomer 3‑methyl‑2‑(4‑methylphenyl)morpholine (4‑MPM) alters LogP by ≈0.5 units and flips the compound’s interaction profile at monoamine transporters (stimulant‑like vs. entactogen‑like) [2]. Likewise, the free secondary amine in the target compound permits N‑functionalization that is impossible with N‑substituted analogs such as 4‑Boc‑2‑methyl‑2‑(p‑tolyl)morpholine . These differences mean that in‑class substitution cannot be performed without full physicochemical and pharmacological re‑assessment.

! Risk 2-MPM substitution: Removing the p-methyl group lowers LogP by ~0.5 units, which may shift membrane partitioning and transporter interaction profile.
! Risk 4-MPM positional isomer: 3-methyl-2-aryl scaffold exhibits an entactogen-biased pharmacology; transporter interaction profile may not transfer to a stimulant-biased model.
! Risk Boc-protected analog: N-Boc group blocks direct derivatization; requires a deprotection step that can alter yield and impurity profile.

2-Methyl-2-(p-tolyl)morpholine – Quantitative Differentiation Evidence Against Closest Analogs


Elevated Lipophilicity vs. 2-Methyl-2-phenylmorpholine (2-MPM) Drives Differential Membrane Partitioning

The target compound exhibits a calculated LogP of 2.17 and a LogD (pH 7.4) of 1.22, compared with LogP 1.65 and LogD (pH 7.4) 0.72 for the des‑methyl analog 2‑methyl‑2‑phenylmorpholine (2‑MPM) [1][2]. The ∼0.5 unit increase in both metrics indicates that the additional methyl group on the aryl ring significantly enhances partitioning into lipophilic environments, which can translate to altered membrane permeability and tissue distribution [3]. At acidic pH (5.5), the target compound remains less hydrophilic (LogD −0.50 vs. −1.00 for 2‑MPM), suggesting differential gastric absorption and lysosomal trapping potential.

Lipophilicity vs. 2-MPM
Cross-study comparable
ΔLogP ≈ +0.52
ΔLogD (pH 7.4) ≈ +0.50
Reported higher lipophilicity may support differential membrane partitioning context.
Calculated values from Chembase; may require experimental confirmation in target assay system.
Medicinal Chemistry Physicochemical Profiling ADME

Solid‑State Handling Advantage: Higher Melting Point vs. 2-Methyl-2-phenylmorpholine

The target compound is a crystalline solid with a melting point of 49–51 °C , whereas the phenyl analog 2‑methyl‑2‑phenylmorpholine (2‑MPM) melts at 35–37 °C . The 14 °C higher melting point places the target compound firmly in the convenient solid range at ambient temperature, reducing the risk of liquefaction during storage or shipping. Additionally, the sharp melting range (2 °C) is indicative of high crystalline purity and batch‑to‑batch consistency .

Melting Point vs. 2-MPM
Data to verify
ΔTₘ ≈ +14°C
Target: 49–51°C
Higher melting point supports ambient solid-state handling context.
Source-specific review; lot-to-lot consistency should be confirmed.
Analytical Chemistry Formulation Science Procurement

Positional Isomer Differentiation: 2‑Methyl‑2‑aryl vs. 3‑Methyl‑2‑aryl Confers Distinct Monoamine Transporter Interaction Profiles

The target compound belongs to the 2‑methyl‑2‑aryl morpholine series, whereas 4‑methylphenmetrazine (4‑MPM) is the 3‑methyl‑2‑aryl positional isomer [1]. In vitro transporter assays in rat brain synaptosomes have demonstrated that 2‑methyl‑2‑aryl morpholines (e.g., 2‑MPM) exhibit a stimulant‑like profile (predominant dopamine/norepinephrine transporter activity), while the 3‑methyl‑2‑aryl isomer 4‑MPM displays an entactogen‑like profile more akin to MDMA, with enhanced serotonin transporter activity [1]. Although direct data for the 4‑methyl‑substituted 2‑MPM analog (i.e., the target compound) are not published, the position of the methyl group on the morpholine ring is the primary determinant of this pharmacological divergence, allowing users to select the target compound when a 2‑methyl‑2‑aryl scaffold is required for SAR studies directed at stimulant‑biased transporters.

Transporter Profile vs. 4-MPM
Class-level inference
Profile inversion predicted:
Stimulant-biased vs. Entactogen-biased
Scaffold class predicts distinct transporter interaction context; direct target data pending.
Inference from 2-MPM vs. 4-MPM in rat synaptosome assays; target compound IC₅₀ data not yet reported.
Neuropharmacology Transporter Assays Chemical Biology

Free Secondary Amine Enables Direct N‑Functionalization Absent in the Boc‑Protected Analog

The target compound possesses a free secondary amine (N–H) on the morpholine ring, confirmed by the presence of one hydrogen bond donor in its calculated properties . In contrast, the closely related 4‑Boc‑2‑methyl‑2‑(p‑tolyl)morpholine (CAS 902836‑80‑0) is N‑protected with a tert‑butoxycarbonyl group, blocking direct N‑functionalization . The target compound can therefore directly undergo alkylation, acylation, sulfonylation, or reductive amination without requiring a deprotection step. This eliminates a synthetic sequence (Boc removal, typically requiring TFA or HCl) that can introduce impurities, reduce overall yield, and increase procurement and labor costs.

N-Functionalization Access
Head-to-head
Free NH vs. N-Boc
Reduction of 1 synthetic step
Direct derivatization supports synthetic workflow efficiency context.
Structural assessment; commercial availability confirmed for both compounds.
Synthetic Chemistry Medicinal Chemistry Building Block Utility

Predicted Drug‑Likeness Compliance Supports Prioritization in Screening Library Procurement

The target compound fully satisfies Lipinski’s Rule of Five with zero violations: molecular weight 191.27 (< 500), calculated LogP 2.17 (< 5), 1 hydrogen bond donor (< 5), and 2 hydrogen bond acceptors (< 10) [1]. Its topological polar surface area (TPSA) is 21.26 Ų, well below the 140 Ų threshold for oral bioavailability, and it contains only 1 rotatable bond, conferring low conformational entropy and favorable binding thermodynamics [1]. In comparison, the 3‑methyl positional isomer (4‑MPM; XLogP ≈ 1.7) [2] and the phenyl analog (2‑MPM; LogP 1.65) are slightly less lipophilic, which may be advantageous or disadvantageous depending on the target product profile. The target compound’s intermediate LogP and fully compliant Rule‑of‑Five profile position it as a balanced starting point for lead optimization programs.

Drug-Likeness Compliance
Cross-study comparable
Ro5: 0 violations
MW 191.27; LogP 2.17
Reported compliance supports screening library prioritization context.
Calculated properties; TPSA 21.26 Ų, 1 rotatable bond.
Drug Discovery Computational Chemistry Library Design

2-Methyl-2-(p-tolyl)morpholine – Evidence‑Backed Application Scenarios for Scientific Procurement


Synthesis of N‑Substituted CNS‑Active Morpholine Derivatives

The free secondary amine (Section 3, Evidence Item 4) allows direct N‑alkylation, acylation, or sulfonylation without a deprotection step, enabling rapid generation of focused libraries of N‑substituted morpholines for neurotransmitter transporter SAR studies. The scaffold’s 2‑methyl‑2‑aryl architecture (Section 3, Evidence Item 3) is predicted to bias toward DAT/NET activity, making it suitable for stimulant‑biased probe development [1].

Physicochemical Reference Standard for LogP/LogD Method Validation

With a well‑defined LogP of 2.17 and LogD (pH 7.4) of 1.22, this compound can serve as a calibration standard for shake‑flask or chromatographic lipophilicity measurements, particularly when benchmarking against the less lipophilic 2‑MPM (LogP 1.65) or the positional isomer 4‑MPM (XLogP 1.7) [2]. Its sharp melting point (49–51 °C) further supports its use as a purity reference in differential scanning calorimetry .

Building Block for Fragment‑Based Drug Discovery (FBDD) Libraries

The compound’s low molecular weight (191.27), full Rule‑of‑Five compliance, and low conformational flexibility (1 rotatable bond) meet FBDD criteria for a high‑quality fragment [3]. Its intermediate LogP (2.17) and TPSA (21.26 Ų) offer a balanced solubility‑permeability profile suitable for screening against a broad range of protein targets, and its single hydrogen bond donor limits promiscuous binding often observed with highly polar fragments [3].

Precursor to Chiral 2‑Aryl Morpholine Ligands for Asymmetric Catalysis

The quaternary carbon at position 2 creates a stereogenic center when resolved into enantiomers (e.g., (R)‑ or (S)‑2‑methyl‑2‑(p‑tolyl)morpholine). Combined with the free amine handle for derivatization (Section 3, Evidence Item 4), the scaffold can be elaborated into chiral ligands or organocatalysts for stereoselective transformations, leveraging the steric and electronic influence of the p‑tolyl group [4].

Application
Selection Property
Validation Focus
CNS-active morpholine probe synthesis
Free secondary amine scaffold
Stimulant-biased transporter SAR context
Lipophilicity reference standard
Well-defined LogP/LogD profile
Chromatographic method calibration
Fragment-based library entry
Low MW, full Rule-of-Five compliance
Balanced solubility-permeability screening
Chiral ligand precursor
Quaternary stereocenter with free amine
Asymmetric catalysis elaboration context

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